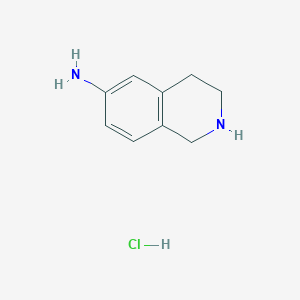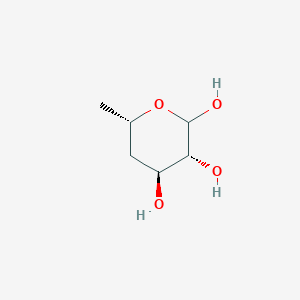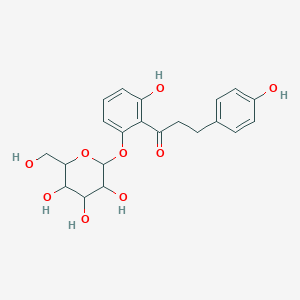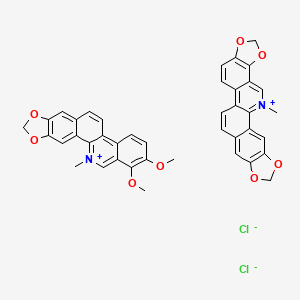
Chelerythrine chloride mixt. with sanguinarine chloride
描述
Chelerythrine chloride mixt. with sanguinarine chloride is a combination of two natural benzophenanthridine alkaloids, chelerythrine and sanguinarine. These compounds are primarily derived from plants in the Papaveraceae family, such as Sanguinaria canadensis and Chelidonium majus. Both chelerythrine and sanguinarine have been extensively studied for their biological activities, including anti-cancer, anti-inflammatory, and antimicrobial properties .
准备方法
Synthetic Routes and Reaction Conditions
Chelerythrine and sanguinarine can be synthesized through various chemical routes. One common method involves the extraction of these alkaloids from plant sources followed by purification. The extraction process typically involves the use of organic solvents such as methanol or ethanol. After extraction, the compounds are purified using techniques like column chromatography .
Industrial Production Methods
Industrial production of chelerythrine and sanguinarine involves large-scale extraction from plant materials. The plants are harvested, dried, and ground into a fine powder. The powder is then subjected to solvent extraction, and the resulting extract is purified to isolate the desired alkaloids. Advanced techniques such as high-performance liquid chromatography (HPLC) are often employed to ensure high purity and yield .
化学反应分析
Types of Reactions
Chelerythrine and sanguinarine undergo various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are influenced by the functional groups present in the molecules, such as methoxy and hydroxyl groups .
Common Reagents and Conditions
Common reagents used in the reactions of chelerythrine and sanguinarine include oxidizing agents like hydrogen peroxide and reducing agents like sodium borohydride. Reaction conditions such as temperature, pH, and solvent choice play a crucial role in determining the outcome of these reactions .
Major Products Formed
The major products formed from the reactions of chelerythrine and sanguinarine depend on the specific reaction conditions. For example, oxidation reactions can lead to the formation of quinone derivatives, while reduction reactions can yield dihydro derivatives .
科学研究应用
Chelerythrine chloride mixt. with sanguinarine chloride has a wide range of scientific research applications:
Chemistry: These compounds are used as probes in chemical reactions to study reaction mechanisms and kinetics.
Medicine: Due to their anti-cancer properties, these compounds are studied for their potential use in cancer therapy.
作用机制
The mechanism of action of chelerythrine and sanguinarine involves their interaction with cellular components, particularly mitochondria. These compounds can induce mitochondrial dysfunction by disrupting the mitochondrial membrane potential, leading to the generation of reactive oxygen species (ROS) and the initiation of apoptosis . Chelerythrine and sanguinarine also inhibit various enzymes involved in cell signaling pathways, further contributing to their biological effects .
相似化合物的比较
Chelerythrine and sanguinarine are unique among benzophenanthridine alkaloids due to their strong biological activities and specific mechanisms of action. Similar compounds include:
Berberine: Another benzophenanthridine alkaloid with antimicrobial and anti-inflammatory properties.
Palmatine: Known for its anti-inflammatory and anti-cancer activities.
Chelidonine: Exhibits anti-cancer and analgesic properties.
Chelerythrine and sanguinarine stand out due to their potent anti-cancer effects and their ability to target mitochondrial pathways, making them promising candidates for further research and therapeutic development .
属性
IUPAC Name |
1,2-dimethoxy-12-methyl-[1,3]benzodioxolo[5,6-c]phenanthridin-12-ium;24-methyl-5,7,18,20-tetraoxa-24-azoniahexacyclo[11.11.0.02,10.04,8.014,22.017,21]tetracosa-1(24),2,4(8),9,11,13,15,17(21),22-nonaene;dichloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18NO4.C20H14NO4.2ClH/c1-22-10-16-13(6-7-17(23-2)21(16)24-3)14-5-4-12-8-18-19(26-11-25-18)9-15(12)20(14)22;1-21-8-15-12(4-5-16-20(15)25-10-22-16)13-3-2-11-6-17-18(24-9-23-17)7-14(11)19(13)21;;/h4-10H,11H2,1-3H3;2-8H,9-10H2,1H3;2*1H/q2*+1;;/p-2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IGMMBJRQHHXEHN-UHFFFAOYSA-L | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[N+]1=C2C(=C3C=CC4=C(C3=C1)OCO4)C=CC5=CC6=C(C=C52)OCO6.C[N+]1=C2C(=C3C=CC(=C(C3=C1)OC)OC)C=CC4=CC5=C(C=C42)OCO5.[Cl-].[Cl-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C41H32Cl2N2O8 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID3052850 | |
| Record name | Sanguinarine chloride mixt. with chelerythrine chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID3052850 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
751.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
112025-60-2 | |
| Record name | [1,3]Benzodioxolo[5,6-c]-1,3-dioxolo[4,5-i]phenanthridinium, 13-methyl-, chloride, mixt. with 1,2-dimethoxy-12-methyl[1,3]benzodioxolo[5,6-c]phenanthridinium chloride | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=112025-60-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Chelerythrine chloride mixture with sanguinarine chloride | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0112025602 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Sanguinarine chloride mixt. with chelerythrine chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID3052850 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | [1,3]Benzodioxolo[5,6-c]-1,3-dioxolo[4,5-i]phenanthridinium, 13-methyl-, chloride, mixt. with 1,2-dimethoxy-12-methyl[1,3]benzodioxolo[5,6-c]phenanthridinium chloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.108.464 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![Isoxazolo[4,5-b]pyridine, 3-methyl-, 2-oxide (9CI)](/img/new.no-structure.jpg)
![2-[2-[2-Chloro-3-[2-[1,3-dihydro-3,3-dimethyl-1-(3-sulfopropyl)-2H-indol-2-ylidene]ethylidene]-1-cyclohexen-1-yl]ethenyl]-3,3-dimethyl-1-(3-sulfopropyl)-3H-indolium inner salt sodium salt](/img/structure/B1141965.png)
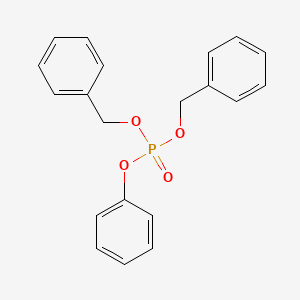
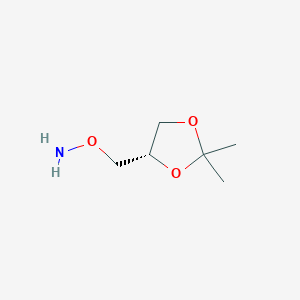
![6-Benzamido-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylic Acid Benzhydryl Ester 4-Oxide](/img/structure/B1141973.png)
